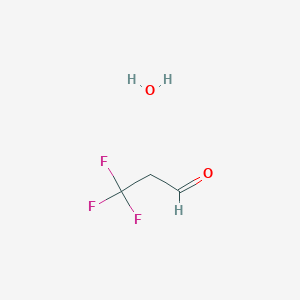
3,3,3-三氟丙醛水合物
描述
3,3,3-Trifluoropropanal hydrate is a chemical compound with the molecular formula C3H3F3O . It is a solid at room temperature and has a molecular weight of 130.07 .
Synthesis Analysis
A one-step synthesis of 3,3,3-trifluoropropanal dialkyl acetals from readily available 3,3,3-trifluoropropene has been developed . The catalyst used in this process can be recycled for 4 times without obvious deactivation .Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropanal hydrate consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The average mass of the molecule is 112.050 Da and the monoisotopic mass is 112.013596 Da .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropanal hydrate is a solid at room temperature with a density of 1.30 . It has a molecular weight of 130.07 .科学研究应用
功能性化合物的合成:
- 开发了一种从 3,3,3-三氟丙烯合成 3,3,3-三氟丙醛二烷基缩醛的有效程序,展示了一种制备含 CF3 官能团化合物的原子经济策略 (Jianping et al., 2016)。
三氟丙酸的制备:
- 报道了一种有效制备 3,3,3-三氟丙酸的方法。该工艺包括将 1-氯-3,3,3-三氟丙烯转化为 3,3,3-三氟丙醛二甲缩醛,然后进行水解氧化 (Komata et al., 2008)。
构象稳定性分析:
- 从头算计算被用来研究 3,3,3-三氟丙醛的构象稳定性和结构,揭示了可能稳定分子的偶极相互作用的见解 (Badawi, 1994)。
红外光谱研究:
- 使用红外光谱检查了三氟甲磺酸盐(一种相关化合物)的水合特征。这项研究提供了对三氟甲磺酸盐在溶液和固体水合物中氢键和水合行为的见解 (Bergström & Lindgren, 1990)。
药物化学的合成转化:
- 对 3,3,3-三氟丙炔基锂及其与亲电试剂的反应的研究扩展了可供药用科学家使用的三氟甲基化合物的种类,促进了药物化学的发展 (Shimizu et al., 2009)。
氟代醇与水的混溶性:
- 对 1,1,1-三氟-2-丙醇的一项研究考察了三氟甲基对氟代有机分子理化性质的影响,提供了对这些基团在水中的行为的见解 (Fioroni et al., 2003)。
安全和危害
生化分析
Biochemical Properties
3,3,3-Trifluoropropanal hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with several enzymes, including aldehyde dehydrogenases and oxidoreductases. These enzymes catalyze the oxidation of aldehydes to carboxylic acids, and the presence of fluorine atoms in 3,3,3-trifluoropropanal hydrate can influence the enzyme’s activity and specificity. The compound’s interactions with proteins and other biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic amino acid residues in enzyme active sites .
Cellular Effects
The effects of 3,3,3-trifluoropropanal hydrate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 3,3,3-trifluoropropanal hydrate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 3,3,3-trifluoropropanal hydrate exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with enzyme active sites, leading to enzyme inhibition or activation. The compound’s electrophilic nature allows it to react with nucleophilic residues such as cysteine, lysine, and histidine in proteins, thereby modifying their activity. Additionally, 3,3,3-trifluoropropanal hydrate can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-trifluoropropanal hydrate can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions but can degrade over time, leading to the formation of by-products that may have different biochemical activities. Long-term studies have shown that 3,3,3-trifluoropropanal hydrate can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3,3,3-trifluoropropanal hydrate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 3,3,3-trifluoropropanal hydrate can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3,3,3-Trifluoropropanal hydrate is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It is metabolized by aldehyde dehydrogenases to form 3,3,3-trifluoropropionic acid, which can further participate in various biochemical reactions. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3,3-trifluoropropanal hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, including its hydrophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3,3,3-trifluoropropanal hydrate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of 3,3,3-trifluoropropanal hydrate within cells can determine its biochemical effects and interactions with other biomolecules .
属性
IUPAC Name |
3,3,3-trifluoropropanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVXMBPUAROSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-83-5, 1309602-82-1 | |
| Record name | Propanal, 3,3,3-trifluoro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropanal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)
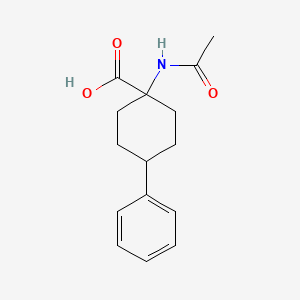
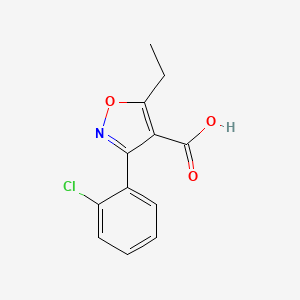
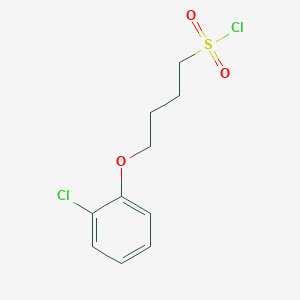
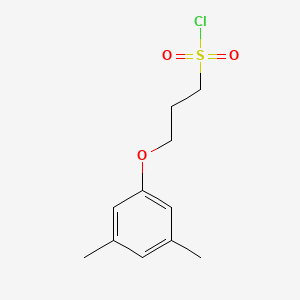
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

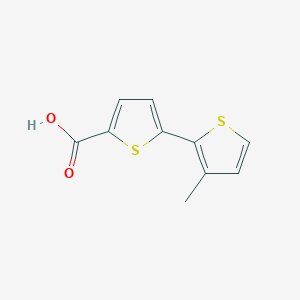
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)


![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
